![molecular formula C11H11F2N3O B2890521 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine CAS No. 2198749-08-3](/img/structure/B2890521.png)

6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

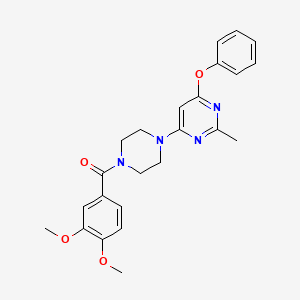

“6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine” is a novel compound that falls under the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines have been identified as IL-17A inhibitors and are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of 6-Methoxyimidazo[1,2-b]pyridazines: The chemical synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, including the 2-methyl variant, has been a subject of research. These syntheses often involve reactions with carboxylic acids, esters, and quaternary salts. The heterocyclic system of these compounds undergoes reactions such as the Mannich reaction, and studies have recorded nuclear magnetic resonance (NMR) spectra and acidity constants of some imidazo[1,2-b]pyridazines (Lombardino, 1968).

Biological Activities and Potential Applications

- Central Nervous System Activities: Research has been conducted on various substituted imidazo[1,2-b]pyridazines, examining their activities in the central nervous system (CNS). For instance, specific compounds have shown strong binding to rat brain membranes, indicating potential applications in CNS-related therapeutic research (Barlin, Davies, Ireland, & Zhang, 1992).

Pharmacodynamics and Metabolism

- Study of Antisecretory and Cytoprotective Properties: Compounds related to imidazo[1,2-a]pyridines, which include structures similar to 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine, have been explored for their gastric antisecretory and cytoprotective properties. These studies include examining the pharmacodynamics and metabolism of such compounds, which is crucial for developing potential antiulcer agents (Kaminski et al., 1987).

Antiviral Research

- Flaviviridae Inhibitors: Research has been conducted on biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine for inhibitory properties on viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This indicates the potential antiviral applications of these compounds (Enguehard-Gueiffier et al., 2013).

Anticancer Potential

- Synthesis of Potential Anticancer Agents: The synthesis of imidazo[1,2-b]pyridazines and related structures has been a focus in anticancer research. These compounds have been tested for their potential as anticancer agents, adding to the diverse applications of this chemical class (Temple, Rose, Comber, & Rener, 1987).

Mécanisme D'action

Target of Action

The primary target of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a key player in the regulation of cell survival and death, and it has been found to be upregulated and overexpressed in multiple myeloma (MM) .

Mode of Action

The compound interacts with its target, TAK1, by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine core dictate kinase selectivity and potency .

Pharmacokinetics

The compound’s molecular weight is 12211 , which is within the optimal range for oral bioavailability. The presence of the difluorocyclobutyl group and the methoxy group may also influence the compound’s absorption, distribution, metabolism, and excretion.

Result of Action

The inhibition of TAK1 by this compound leads to a decrease in the survival and proliferation of MM cells . This suggests that the compound may have potential therapeutic effects in the treatment of MM.

Analyse Biochimique

Biochemical Properties

The compound 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine interacts with the IL-17A cytokine, potentially inhibiting its pro-inflammatory effects . This interaction could involve binding to the IL-17A cytokine itself or to its receptor, IL-17R .

Cellular Effects

This compound’s inhibition of IL-17A can have significant effects on various types of cells and cellular processes. By inhibiting IL-17A, it may reduce inflammation and tissue damage, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with IL-17A or IL-17R. This interaction could result in the inhibition of IL-17A, leading to reduced inflammation and tissue damage .

Propriétés

IUPAC Name |

6-[(3,3-difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3O/c12-11(13)5-8(6-11)7-17-10-2-1-9-14-3-4-16(9)15-10/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKKJDTXBXYIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)

![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)